N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, which is further substituted with a benzylthio group and a benzamide moiety. This unique structure imparts significant pharmacological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit the growth of cancer cells by interacting with their target kinases . This interaction likely disrupts the signaling pathways that promote cell growth and survival, leading to cell death .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound likely affects pathways related to cell growth and survival . Disruption of these pathways can lead to cell death, which is a desired outcome in the treatment of cancer .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically involve predicting the absorption, distribution, metabolism, and excretion of the compound, which can provide insights into its bioavailability .
Result of Action
Similar compounds have been found to exhibit excellent antiproliferative activities against various cancer cell lines . This suggests that this compound may also have potent anticancer effects .
Preparation Methods
The synthesis of N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a series of cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Introduction of the Benzylthio Group: The benzylthio group is introduced through a nucleophilic substitution reaction using 2-methylbenzyl chloride and a suitable thiol reagent.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride under basic conditions.
Chemical Reactions Analysis
N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:
Triazolopyridazines: These compounds share a similar core structure and exhibit similar biological activities.
Benzylthio Substituted Compounds: Compounds with benzylthio groups also exhibit similar pharmacological properties.
Benzamide Derivatives: Benzamide derivatives are known for their diverse biological activities and can be compared with the compound in terms of their pharmacological effects.
The uniqueness of this compound lies in its specific combination of structural features, which impart distinct pharmacological properties to the compound .
Properties
IUPAC Name |
N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16-7-5-6-10-18(16)15-29-21-12-11-19-24-25-20(27(19)26-21)13-14-23-22(28)17-8-3-2-4-9-17/h2-12H,13-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWNIMWIBNRBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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